(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Overview
Description
(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The bicyclic structure of the compound imparts significant rigidity, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and azabicyclo[4.1.0]heptane derivatives.
Protection of Amino Group: The amino group of the azabicyclo[4.1.0]heptane is protected using the Fmoc group. This step usually involves the reaction of the amino compound with Fmoc-Cl in the presence of a base like triethylamine.
Formation of Carboxylic Acid: The carboxylic acid functionality is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using reagents like piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Piperidine, hydrazine.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, removing the Fmoc group yields the free amine, which can then be further functionalized.
Scientific Research Applications
Chemistry
In chemistry, (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its rigid structure makes it a valuable building block in the design of novel compounds with specific spatial configurations.
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The rigid bicyclic structure can interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In biological systems, the compound’s rigid structure allows it to interact with specific molecular targets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid: Lacks the Fmoc group, making it less suitable for peptide synthesis.
(1S,6R,7R)-3-(Boc)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid: Uses a different protecting group (Boc) which is removed under different conditions.
(1S,6R,7R)-3-(Cbz)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid: Another variant with a different protecting group (Cbz).
Uniqueness
The presence of the Fmoc group in (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid makes it particularly useful in peptide synthesis due to the ease of removal under mild conditions. Its rigid bicyclic structure also imparts unique chemical and biological properties, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[410]heptane-7-carboxylic acid, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(1S,6R,7R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)20-17-9-10-23(11-18(17)20)22(26)27-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,17-20H,9-12H2,(H,24,25)/t17-,18+,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXFSIRXKZELBS-WSTZPKSXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137578-42-6 | |
Record name | rac-(1R,6S,7S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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